molecular formula C13H8FNO4 B6340998 2-(2-Fluorophenyl)-4-nitrobenzoic acid, 95% CAS No. 1214364-83-6

2-(2-Fluorophenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6340998
CAS RN: 1214364-83-6
M. Wt: 261.20 g/mol
InChI Key: QMDJPSYXWQRWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)-4-nitrobenzoic acid, 95% (2-FNB) is an organic compound with a wide range of applications in the field of scientific research. It is a white, crystalline solid with a melting point of approximately 142°C and a molecular weight of 253.18 g/mol. It is soluble in water, dimethyl sulfoxide, and methanol. 2-FNB is a versatile compound that has been used in various scientific research applications, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-4-nitrobenzoic acid, 95% is not fully understood. However, it is believed to work by inhibiting the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. Prostaglandins are hormones that play an important role in inflammation, pain, and other physiological processes. By inhibiting the production of prostaglandins, 2-(2-Fluorophenyl)-4-nitrobenzoic acid, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
2-(2-Fluorophenyl)-4-nitrobenzoic acid, 95% has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to improve the healing of wounds. It has also been shown to have anti-bacterial and anti-fungal properties. In addition, 2-(2-Fluorophenyl)-4-nitrobenzoic acid, 95% has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

2-(2-Fluorophenyl)-4-nitrobenzoic acid, 95% has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is relatively non-toxic and has a low environmental impact. However, there are some limitations to its use in lab experiments. It is not water-soluble, so it must be dissolved in organic solvents. It is also sensitive to light and air, so it must be stored in a dark, airtight container.

Future Directions

There are a number of potential future directions for the use of 2-(2-Fluorophenyl)-4-nitrobenzoic acid, 95% in scientific research. It could be used to develop new drugs or to improve existing drugs. It could also be used to study the structure and function of proteins, enzymes, and other biological molecules. In addition, it could be used to study the effects of different environmental conditions on biological systems. Finally, it could be used to develop new methods for synthesizing compounds or improving existing methods.

Synthesis Methods

2-(2-Fluorophenyl)-4-nitrobenzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 2-fluorophenol with nitrobenzene in the presence of a base, such as sodium hydroxide. This reaction produces the desired 2-(2-Fluorophenyl)-4-nitrobenzoic acid, 95% product. The second step involves the crystallization of the 2-(2-Fluorophenyl)-4-nitrobenzoic acid, 95% from the reaction mixture. This process yields a product with a purity of 95%.

Scientific Research Applications

2-(2-Fluorophenyl)-4-nitrobenzoic acid, 95% is widely used in scientific research due to its versatility. It has been used in various applications, including drug synthesis, organic synthesis, and biochemistry. In drug synthesis, 2-(2-Fluorophenyl)-4-nitrobenzoic acid, 95% can be used to synthesize various drugs, including anticonvulsants, antidepressants, and anti-inflammatory agents. In organic synthesis, 2-(2-Fluorophenyl)-4-nitrobenzoic acid, 95% can be used to synthesize a variety of compounds, including dyes, pigments, and pharmaceuticals. In biochemistry, 2-(2-Fluorophenyl)-4-nitrobenzoic acid, 95% can be used to study the structure and function of proteins, enzymes, and other biological molecules.

properties

IUPAC Name

2-(2-fluorophenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-12-4-2-1-3-9(12)11-7-8(15(18)19)5-6-10(11)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDJPSYXWQRWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673402
Record name 2'-Fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-4-nitrobenzoic acid

CAS RN

1214364-83-6
Record name 2'-Fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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